molecular formula C6H3Cl2NaO B14132795 Phenol, 2,4-dichloro-, sodium salt CAS No. 3757-76-4

Phenol, 2,4-dichloro-, sodium salt

Cat. No.: B14132795
CAS No.: 3757-76-4
M. Wt: 184.98 g/mol
InChI Key: BYOIUZNBVLCMNV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,4-dichloro-, sodium salt is a chemical compound with the molecular formula C6H3Cl2NaO. It is derived from 2,4-dichlorophenol, which is a chlorinated derivative of phenol. This compound is known for its antiseptic and disinfectant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Phenol, 2,4-dichloro-, sodium salt typically involves the chlorination of phenol. The process begins with the reaction of phenol with chlorosulfuric acid in the presence of an accelerating agent such as dimethyl sulphide, diphenyl sulfide, or isopropyl ether under cryogenic conditions. This reaction yields 2,4-dichlorophenol, which is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of 2,4-dichlorophenol involves the chlorination of phenol using chlorine gas. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting 2,4-dichlorophenol is then treated with sodium hydroxide to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-dichloro-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2,4-dichloro-, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.

    Biology: It is used in the study of enzyme kinetics and as an inhibitor in various biochemical assays.

    Medicine: It has antiseptic and disinfectant properties, making it useful in medical research and applications.

    Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of Phenol, 2,4-dichloro-, sodium salt involves its interaction with cellular components. It acts as an antiseptic by disrupting the cell membrane of microorganisms, leading to cell lysis and death. The compound can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Phenol, 2,4-dichloro-, sodium salt can be compared with other chlorinated phenols such as:

    2,4-Dichlorophenol: Similar in structure but lacks the sodium salt component.

    2,6-Dichlorophenol: Another chlorinated phenol with chlorine atoms at different positions.

    4-Chlorophenol: Contains only one chlorine atom and has different chemical properties.

Uniqueness

This compound is unique due to its specific chlorination pattern and the presence of the sodium salt, which enhances its solubility and reactivity in aqueous solutions .

Properties

CAS No.

3757-76-4

Molecular Formula

C6H3Cl2NaO

Molecular Weight

184.98 g/mol

IUPAC Name

sodium;2,4-dichlorophenolate

InChI

InChI=1S/C6H4Cl2O.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1

InChI Key

BYOIUZNBVLCMNV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)[O-].[Na+]

physical_description

Liquid

Related CAS

120-83-2 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.